molecular formula C6H4ClF2N B1591819 4-Chloro-3,5-difluoroaniline CAS No. 2613-33-4

4-Chloro-3,5-difluoroaniline

Cat. No.: B1591819
CAS No.: 2613-33-4
M. Wt: 163.55 g/mol
InChI Key: LURQZEKPTCFPAE-UHFFFAOYSA-N
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Description

4-Chloro-3,5-difluoroaniline is an organic compound with the molecular formula C6H4ClF2N. It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a chlorine atom. This compound is used in various chemical syntheses and has applications in multiple fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

4-Chloro-3,5-difluoroaniline plays a role in several biochemical reactions, particularly those involving halogenated aromatic compounds. It interacts with various enzymes, such as cytochrome P450 monooxygenases, which facilitate its oxidative metabolism. These interactions often result in the formation of hydroxylated metabolites, which can further undergo conjugation reactions. Additionally, this compound can bind to proteins and other biomolecules, potentially altering their function and stability .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration. In some cell types, it can disrupt cellular signaling pathways, leading to altered gene expression and metabolic activity. For instance, exposure to this compound has been shown to affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases . Additionally, it can influence cellular metabolism by interfering with mitochondrial function, leading to changes in ATP production and oxidative stress levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of specific enzymes, such as those involved in the detoxification of xenobiotics. This inhibition can lead to the accumulation of reactive intermediates, which may cause cellular damage. Furthermore, this compound can interact with DNA, potentially causing mutations or other genetic alterations . These interactions highlight the compound’s potential as both a biochemical tool and a toxicant.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term exposure studies have shown that this compound can cause persistent changes in cellular function, including sustained oxidative stress and altered gene expression profiles . These temporal effects are important for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound may induce mild biochemical changes without causing significant toxicity. At higher doses, it can cause severe toxic effects, including liver and kidney damage, due to the accumulation of toxic metabolites . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur. These findings are crucial for determining safe exposure levels and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the detoxification of halogenated aromatic compounds. It is metabolized by enzymes such as cytochrome P450s and flavin-containing monooxygenases, which introduce hydroxyl groups into the molecule. These hydroxylated metabolites can then undergo conjugation with glutathione, sulfate, or glucuronic acid, facilitating their excretion from the body . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Additionally, specific transporters, such as organic anion transporters, may facilitate its uptake and distribution . The compound’s localization within cells can affect its activity and potential toxicity, with accumulation in certain organelles potentially leading to localized damage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-3,5-difluoroaniline typically involves several steps:

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-difluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

4-Chloro-3,5-difluoroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3,5-difluoroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

4-chloro-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURQZEKPTCFPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598818
Record name 4-Chloro-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2613-33-4
Record name 4-Chloro-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound (250) can be prepared in the same manner as in Preparation Example 240, except for replacing compound (P102) with 4-chloro-3,5-difluorophenol. The 4-chloro-3,5-difluorophenol can be prepared by reacting a Grignard reagent prepared from 1-bromo-4-chloro-3,5-difluorobenzene with t-butyl hydroperoxide or converting the same Grignard reagent to a boric ester, and oxidizing the product with hydrogen peroxide under a basic condition. It is also prepared by nitrating 2-chloro-1,3-difluorobenzene (obtainable by decomposing a diazonium salt of 2,6-difluoroaniline in the presence of cuprous chloride or in hydrochloric acid), reducing the nitro-compound to obtain 4-chloro-3,5-difluoroaniline, and decomposing its diazonium salt in sulfuric acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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